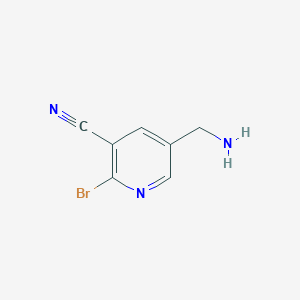

5-(Aminomethyl)-2-bromonicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrN3 |

|---|---|

Molecular Weight |

212.05 g/mol |

IUPAC Name |

5-(aminomethyl)-2-bromopyridine-3-carbonitrile |

InChI |

InChI=1S/C7H6BrN3/c8-7-6(3-10)1-5(2-9)4-11-7/h1,4H,2,9H2 |

InChI Key |

CJZYCGXEGAPXOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Br)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Aminomethyl 2 Bromonicotinonitrile and Its Precursors

De Novo Synthesis Routes to the Nicotinonitrile Core

The construction of the fundamental nicotinonitrile framework is the initial and crucial phase in the synthesis of the target molecule. This section explores various methodologies for assembling the pyridine (B92270) ring, introducing the nitrile functionality, and achieving regioselective bromination.

Strategies for the Formation of the Pyridine Ring System

The synthesis of the pyridine ring, a core component of numerous pharmaceuticals and functional materials, can be achieved through several established condensation and cycloaddition reactions. baranlab.orgresearchgate.net A prevalent approach involves the condensation of 1,5-dicarbonyl compounds or their synthetic equivalents with an ammonia (B1221849) source, followed by an oxidation step to furnish the aromatic pyridine ring. baranlab.org

Modern variations of classical methods, such as the Hantzsch pyridine synthesis, allow for the construction of symmetrically substituted pyridines from the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia. baranlab.org To achieve the specific substitution pattern required for nicotinonitrile precursors, asymmetric modifications of these condensation reactions are often employed. baranlab.org One such strategy involves the sequential, stepwise condensation of different components to control the placement of substituents. baranlab.org

Another powerful strategy for pyridine ring construction is through cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions. baranlab.org This approach often utilizes 1,2,4-triazines or other electron-poor dienes reacting with an appropriate dienophile. Subsequent retro-Diels-Alder reaction or other rearrangement/elimination steps can yield the desired pyridine scaffold. baranlab.org

Ring transformation reactions of other heterocyclic systems also provide a viable route to pyridines. For instance, N-substituted pyridinium (B92312) salts can undergo ring-opening and rearrangement in the presence of suitable nucleophiles to form new pyridine derivatives. acs.org This method allows for the simultaneous introduction of substituents like methyl and cyano groups. acs.org

| Pyridine Synthesis Strategy | Key Reactants | Description |

| Condensation of 1,5-dicarbonyls | 1,5-dicarbonyl compound, ammonia source | A straightforward approach where the dicarbonyl compound reacts with ammonia, followed by oxidation to form the aromatic pyridine ring. baranlab.org |

| Hantzsch Pyridine Synthesis | Aldehyde, 1,3-dicarbonyl compound, ammonia | A multicomponent reaction that yields dihydropyridines, which are subsequently oxidized to the corresponding pyridines. baranlab.org |

| Inverse-electron-demand Diels-Alder | Electron-poor diene (e.g., 1,2,4-triazine), dienophile | A cycloaddition reaction followed by elimination or rearrangement to construct the pyridine ring. baranlab.org |

| Pyridinium Salt Ring Transformation | N-substituted pyridinium salt, nucleophile | Involves nucleophilic attack on the pyridinium ring, leading to a ring-opening and recyclization process to form a new pyridine derivative. acs.org |

Introduction of the Nitrile Functionality

Once the pyridine ring is formed, the introduction of the nitrile group at the C3 position (to form a nicotinonitrile) is a key transformation. Several methods exist for the installation of a cyano group onto a pyridine ring.

A common method is the Sandmeyer reaction, where an amino group on the pyridine ring is diazotized and subsequently displaced by a cyanide nucleophile, typically using copper(I) cyanide. This method is effective but requires the synthesis of the corresponding aminopyridine precursor.

Direct C-H cyanation of pyridines is a more atom-economical approach. researchgate.net Recent advancements have enabled the C3-selective cyanation of pyridines through a tandem process involving the in situ generation of a dihydropyridine (B1217469) intermediate, which then reacts with an electrophilic cyanating agent. researchgate.net This method offers a direct route to nicotinonitriles from readily available pyridine starting materials.

Alternatively, the nitrile group can be incorporated during the ring formation process itself. For example, the reaction of β-aminocrotononitrile with α,β-unsaturated ketones can directly lead to the formation of substituted nicotinonitriles. Similarly, multicomponent reactions involving malononitrile (B47326) are frequently employed for the one-pot synthesis of highly functionalized cyanopyridines. nih.gov

| Cyanation Method | Starting Material | Reagents | Description |

| Sandmeyer Reaction | Aminopyridine | NaNO₂, HCl; CuCN | Diazotization of the amino group followed by nucleophilic substitution with cyanide. |

| Direct C-H Cyanation | Pyridine | Reducing agent, electrophilic cyanating agent | In situ formation of a dihydropyridine intermediate followed by reaction with a cyano electrophile. researchgate.net |

| From Acrylonitrile Derivatives | β-aminocrotononitrile, α,β-unsaturated ketone | Base catalyst | Cyclocondensation reaction to directly form the nicotinonitrile ring system. |

| Multicomponent Reaction | Aldehyde, malononitrile, active methylene (B1212753) compound | Base catalyst (e.g., piperidine) | One-pot synthesis of highly substituted 2-oxo-pyridine-3,5-dicarbonitriles. nih.gov |

Regioselective Bromination Techniques

With the nicotinonitrile core in hand, the next critical step is the regioselective introduction of a bromine atom at the C2 position. Direct electrophilic bromination of pyridine is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. youtube.com Such reactions often require harsh conditions and can lead to a mixture of products. youtube.com

A more controlled approach involves the bromination of pyridine-N-oxides. The N-oxide activates the pyridine ring towards electrophilic substitution, primarily at the C2 and C4 positions. Subsequent deoxygenation of the N-oxide yields the desired bromopyridine. A mild and regioselective method for the C2-bromination of fused azine N-oxides has been reported using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source. tcichemicals.comnih.gov

For nicotinonitrile specifically, the presence of the electron-withdrawing cyano group further deactivates the ring. Therefore, strategies often involve the use of more reactive brominating agents or metal-catalyzed processes. For instance, bromination of activated pyridines, such as those bearing amino or hydroxy substituents, can be achieved with N-bromosuccinimide (NBS). researchgate.net

In some synthetic routes, the bromine atom is introduced at an earlier stage. For example, starting with a pre-brominated precursor can simplify the synthesis. The bromination of 2-nitropyridine (B88261) can yield 2-bromo-5-nitropyridine, which can then be further functionalized. nbinno.com

| Bromination Technique | Substrate | Reagents | Key Features |

| From Pyridine-N-Oxide | Pyridine-N-Oxide | Ts₂O, TBABr | Mild conditions, high regioselectivity for the C2 position. tcichemicals.comnih.gov |

| Direct Bromination | Activated Pyridine (e.g., aminopyridine) | N-Bromosuccinimide (NBS) | Regioselective bromination of electron-rich pyridine rings. researchgate.net |

| From Pre-brominated Starting Materials | 2-Nitropyridine | Br₂, catalyst | Allows for the introduction of bromine prior to other functional group manipulations. nbinno.com |

Installation of the Aminomethyl Moiety

The final stage in the synthesis of 5-(Aminomethyl)-2-bromonicotinonitrile is the introduction of the aminomethyl group at the C5 position. This can be achieved through various reductive or aminative strategies.

Reduction of Cyano Precursors to Aminomethyl Groups

A common and direct method for the synthesis of aminomethylpyridines is the catalytic reduction of a corresponding cyanopyridine. google.com This transformation can be achieved using various reducing agents and catalyst systems.

Catalytic hydrogenation is a widely used method. google.com Typical catalysts include Raney Nickel or Raney Cobalt, often in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts. google.comgoogle.com The reaction is generally carried out under elevated pressure and temperature. google.com A process for producing aminomethylpyridines involves the catalytic reduction of cyanopyridines in the presence of a hydrogenation catalyst while successively supplying the cyanopyridine to the reaction system to improve yield. google.com

Metal hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are also effective for the reduction of nitriles to primary amines. chemistrysteps.com This method is typically performed in an anhydrous ethereal solvent.

More recently, transition metal-free methods have been developed for the silylative reduction of nitriles, which, after hydrolysis, yield the primary amine. organic-chemistry.org

| Reduction Method | Precursor | Reagents/Catalyst | Reaction Conditions |

| Catalytic Hydrogenation | 5-Cyano-2-bromonicotinonitrile | H₂, Raney Ni or Raney Co, NH₃ | Elevated temperature and pressure. google.comgoogle.com |

| Metal Hydride Reduction | 5-Cyano-2-bromonicotinonitrile | LiAlH₄ | Anhydrous ether solvent. chemistrysteps.com |

| Silylative Reduction | 5-Cyano-2-bromonicotinonitrile | Silane, catalyst | Mild, transition metal-free conditions followed by hydrolysis. organic-chemistry.org |

Amination Reactions on Pyridine Scaffolds

An alternative to the reduction of a cyano group is the direct amination of a suitable precursor. This can be particularly useful if a precursor with a leaving group at the 5-position is readily available.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of C-N bonds. chemspider.com This reaction can be used to couple a primary amine or an ammonia surrogate with an aryl halide, such as a bromopyridine.

Copper-catalyzed amination reactions also offer a viable route. researchgate.netresearchgate.net For instance, bromopyridine derivatives can be aminated using aqueous ammonia in the presence of a copper(I) catalyst. researchgate.netresearchgate.net These methods are often milder and more economical than palladium-catalyzed systems. rsc.org

Nucleophilic aromatic substitution (SNAr) can also be employed if the pyridine ring is sufficiently activated with electron-withdrawing groups. However, for a 5-substituted pyridine, this is generally less facile than for 2- or 4-substituted pyridines.

| Amination Reaction | Precursor | Reagents/Catalyst | Description |

| Buchwald-Hartwig Amination | 5-Bromo-2-bromonicotinonitrile | Ammonia surrogate, Pd catalyst, ligand, base | A versatile palladium-catalyzed cross-coupling reaction for C-N bond formation. chemspider.com |

| Copper-Catalyzed Amination | 5-Bromo-2-bromonicotinonitrile | Aqueous ammonia, Cu(I) catalyst, ligand | A cost-effective method for the amination of aryl halides. researchgate.netresearchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Activated 5-halopyridine | Ammonia or amine nucleophile | Requires strong activation of the pyridine ring by electron-withdrawing groups. |

Chemo- and Regioselective Synthesis of this compound

The construction of the this compound scaffold requires precise control over the placement of three different functional groups on the pyridine ring, a challenge that demands high chemo- and regioselectivity. A plausible synthetic route could begin from a commercially available precursor, such as 2-amino-3-cyano-5-methylpyridine, and proceed through a series of selective transformations.

A key step in functionalizing the pyridine ring is the Sandmeyer reaction, a reliable method for converting an aryl amine into an aryl halide or nitrile via a diazonium salt intermediate. wikipedia.orgnih.gov In this proposed pathway, the 2-amino group would be converted to a 2-bromo group. This transformation is highly regioselective, targeting only the position of the initial amino group. The reaction involves diazotization with a nitrite (B80452) source (e.g., NaNO₂) in an acidic medium (HBr), followed by decomposition of the resulting diazonium salt in the presence of a copper(I) bromide (CuBr) catalyst. wikipedia.org

With the 2-bromo and 3-cyano groups in place, the synthesis would then focus on converting the 5-methyl group into the target 5-(aminomethyl) group. This can be achieved through a two-step sequence:

Side-Chain Halogenation: The methyl group is first activated by a radical bromination reaction (e.g., using N-bromosuccinimide and a radical initiator) to form 2-bromo-5-(bromomethyl)nicotinonitrile. This reaction is chemoselective for the benzylic-like position over the aromatic ring.

Nucleophilic Substitution and Reduction: The resulting bromomethyl group is a reactive electrophile. Treatment with sodium azide (B81097) (NaN₃) yields the azidomethyl intermediate. The azide is then reduced to the primary amine using a standard method such as catalytic hydrogenation (H₂/Pd-C) or by using triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction). This sequence is a robust and high-yielding method for converting a methyl group to an aminomethyl group.

This synthetic strategy leverages the inherent reactivity of the starting material to install the desired functionalities in a controlled, stepwise manner, ensuring high chemo- and regioselectivity at each stage.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving optimal yield and purity in the synthesis of this compound is contingent upon the careful optimization of reaction conditions for each key step. Parameters such as solvent, temperature, catalyst loading, and reagent stoichiometry can have a profound impact on the reaction outcome, minimizing side-product formation and simplifying purification.

For instance, in a palladium-catalyzed cyanation of an aryl bromide—a reaction often used to install nitrile groups on aromatic rings—a systematic variation of parameters is crucial. thieme-connect.de An optimization study might explore different palladium sources, ligands, bases, and solvents to identify the ideal combination. As shown in the table below, which is based on a representative study of aryl bromide cyanation, seemingly minor changes can lead to significant differences in product yield. thieme-connect.de For example, the choice of catalyst between Pd(OAc)₂ and Pd(PPh₃)₄, or the selection of a solvent like DMF over DMA, can dramatically improve conversion. thieme-connect.de

| Entry | Palladium Source (mol%) | Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (0.1) | None | K₄[Fe(CN)₆] | DMA | 120 | 10 |

| 2 | Pd(OAc)₂ (5) | None | K₄[Fe(CN)₆] | DMA | 120 | 25 |

| 3 | Pd(OAc)₂ (5) | None | K₄[Fe(CN)₆] | DMF | 120 | 38 |

| 4 | Pd(PPh₃)₄ (5) | - | K₄[Fe(CN)₆] | DMF | 120 | 50 |

| 5 | Pd(OAc)₂ (5) | dppf | K₄[Fe(CN)₆] | DMF | 100 | 85 |

Similarly, for the Sandmeyer bromination step, optimizing the concentration of the diazonium salt, the temperature of decomposition, and the specific copper catalyst can prevent the formation of undesired side products like phenols or coupled arenes, thereby increasing the yield and purity of the desired 2-bromonicotinonitrile (B189604) intermediate.

Catalyst Systems in Synthetic Pathways

Transition metal catalysis is indispensable for the efficient and selective synthesis of functionalized heterocycles like this compound. Different catalytic systems are employed for specific bond-forming events in the synthetic sequence.

Copper Catalysis: The Sandmeyer reaction relies heavily on copper(I) salts as catalysts. wikipedia.org For the introduction of the bromo group at the 2-position from a 2-aminopyridine (B139424) precursor, copper(I) bromide (CuBr) is the catalyst of choice. wikipedia.org In the cyanation variant of this reaction, copper(I) cyanide (CuCN) is used. nih.govunito.it The mechanism involves a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and a copper(II) species, which facilitates the substitution. nih.gov

Palladium Catalysis: Palladium catalysts are the cornerstone of modern cross-coupling chemistry and are vital for many C–C, C–N, and C–CN bond formations. rsc.org In the synthesis of nicotinonitrile derivatives, palladium catalysis could be employed for the cyanation of an aryl bromide using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). thieme-connect.de The specific reactivity and efficiency of these reactions are highly dependent on the choice of ligand coordinated to the palladium center. Ligands such as triphenylphosphine (PPh₃) or bidentate phosphines like Xantphos are used to tune the electronic and steric properties of the palladium complex, thereby controlling its catalytic activity and selectivity. rsc.orgacs.org

Other Catalyst Systems: While copper and palladium are most common, other metals like ruthenium have also been explored for cyanation reactions, often proceeding via C–H activation pathways under oxidative conditions. beilstein-journals.orgbeilstein-journals.org These methods offer alternative routes that may avoid the pre-functionalization required for traditional cross-coupling.

| Synthetic Step | Reaction Type | Catalyst System | Role of Catalyst |

|---|---|---|---|

| Introduction of 2-Bromo Group | Sandmeyer Bromination | CuBr | Facilitates radical-nucleophilic aromatic substitution of diazonium salt. wikipedia.org |

| Introduction of 3-Cyano Group | Sandmeyer Cyanation | CuCN | Catalyzes substitution of diazonium salt with cyanide. nih.gov |

| Introduction of 3-Cyano Group | Aryl Halide Cyanation | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., dppf) | Catalyzes cross-coupling of an aryl halide with a cyanide source. thieme-connect.de |

| C-H Functionalization | Direct Arylation/Cyanation | [RuCl₂(p-cymene)]₂ or Pd(OAc)₂ | Mediates the activation of a C-H bond for direct functionalization. rsc.orgbeilstein-journals.org |

Flow Chemistry Applications in Nicotinonitrile Synthesis

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical and fine chemical synthesis, offering significant advantages over traditional batch processing. acs.orgaurigeneservices.com This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. aurigeneservices.com The synthesis of this compound and its intermediates could be significantly improved by implementing flow chemistry for several key steps.

Enhanced Safety: The synthesis involves hazardous reagents and intermediates, such as toxic cyanides and potentially explosive diazonium salts used in the Sandmeyer reaction. nih.gov Performing these reactions in a flow reactor minimizes the volume of hazardous material present at any given moment, drastically reducing the risks associated with thermal runaways or accidental exposure. jst.org.in

Precise Reaction Control: Flow reactors exhibit superior heat and mass transfer compared to batch reactors due to their high surface-area-to-volume ratio. jst.org.in This allows for precise temperature control, which is critical for highly exothermic reactions like halogenations or nitrations, leading to improved selectivity and reduced byproduct formation. aurigeneservices.com Reaction time is also precisely controlled by adjusting the flow rate and reactor volume.

Process Intensification and Scalability: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous process without the need to isolate and purify intermediates. uc.ptdurham.ac.uk For example, the formation of the diazonium salt could be performed in one reactor module, with the output stream immediately mixing with the copper catalyst in a second module to complete the Sandmeyer reaction. This integration improves efficiency and throughput. researchgate.net Furthermore, scaling up a reaction is achieved by simply running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. aurigeneservices.com Recent developments have even demonstrated cyanide-free nitrile syntheses in flow, further enhancing the safety and green profile of such processes. rsc.org

Chemical Reactivity and Mechanistic Investigations of 5 Aminomethyl 2 Bromonicotinonitrile

Reactivity of the Bromo Substituent

The bromine atom attached to the electron-deficient pyridine (B92270) ring is a versatile handle for introducing molecular complexity. Its reactivity is predominantly centered around palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, with reductive processes also offering a pathway to simplified structures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromo substituent at the C-2 position of 5-(aminomethyl)-2-bromonicotinonitrile makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction provides a direct method for synthesizing biaryl compounds. The general mechanism involves a catalytic cycle beginning with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. ic.ac.uk This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. ic.ac.uk For substrates like this compound, this reaction allows for the introduction of various aryl or heteroaryl groups at the 2-position. mdpi.com

The Sonogashira coupling is another pivotal palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgnih.gov This reaction typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of palladium to the C-Br bond, followed by a transmetalation step involving a copper acetylide intermediate, and finally reductive elimination. nih.gov This method is highly effective for synthesizing aryl alkynes, which are valuable precursors for more complex molecules. researchgate.net The reaction can be performed under mild conditions and tolerates a wide variety of functional groups. organic-chemistry.org

Below is a table summarizing typical conditions for these cross-coupling reactions as applied to bromo-substituted pyridines.

| Reaction Type | Catalyst | Ligand (if separate) | Base | Coupling Partner | Solvent | Temperature |

| Suzuki Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or other phosphines | K₃PO₄, K₂CO₃, Cs₂CO₃ | Arylboronic Acid/Ester | 1,4-Dioxane/H₂O, Toluene | 80-110 °C |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Piperidine | Terminal Alkyne | THF, DMF | Room Temp. to 65 °C |

Nucleophilic Aromatic Substitution Pathways

The pyridine ring, being electron-deficient, can facilitate nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. rsc.org The nitrile group in this compound enhances the electrophilicity of the ring, making the C-2 position susceptible to nucleophilic attack. In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.org The aromaticity is then restored by the departure of the bromide ion.

This pathway is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they are necessary to stabilize the negative charge of the intermediate. rsc.org Common nucleophiles used in these reactions include alkoxides, amines, and thiolates. The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is opposite to that observed in SN1 and SN2 reactions. pressbooks.pub

Reductive Debromination and Hydrogenation Studies

The bromo substituent can be removed through reductive processes, a transformation known as reductive debromination. This is often achieved through catalytic hydrogenation. In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction proceeds via the oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis, which replaces the bromine atom with a hydrogen atom. This method is generally clean and efficient for removing halogen substituents from aromatic rings.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other important moieties, including carboxylic acids, amides, aldehydes, and amines.

Hydrolysis and Amidation Reactions

Nitriles can undergo hydrolysis to form carboxylic acids or amides, depending on the reaction conditions. organic-synthesis.com This transformation involves the nucleophilic addition of water to the electrophilic carbon of the nitrile. organic-synthesis.com

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. chemistrysteps.com The reaction proceeds through initial protonation of the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by water. The intermediate imidic acid tautomerizes to an amide, which can then be further hydrolyzed under the harsh acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). chemistrysteps.com The hydroxide ion directly attacks the nitrile carbon, and subsequent protonation by water yields an imidic acid, which rearranges to an amide. libretexts.org Continued heating in the basic solution will hydrolyze the amide to a carboxylate salt and ammonia (B1221849). chemistrysteps.com Acidification of the final mixture is required to obtain the free carboxylic acid. chemistrysteps.com Under milder conditions, the reaction can often be stopped at the amide stage. organic-synthesis.com

The direct conversion to an amide, or amidation, is a key transformation in organic synthesis due to the prevalence of the amide bond in pharmaceuticals and biomolecules. organic-chemistry.org

| Reaction | Conditions | Intermediate Product | Final Product |

| Acid Hydrolysis | H₂O, H₂SO₄ or HCl, heat | Amide | Carboxylic Acid |

| Base Hydrolysis | H₂O, NaOH or KOH, heat | Amide | Carboxylate Salt |

Reduction to Aldehydes or Alternate Amines

The nitrile group can be reduced to form either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Aldehydes : A partial reduction of the nitrile group to an aldehyde can be achieved using specific reducing agents that can deliver a single hydride equivalent and form a stable intermediate. Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this transformation. masterorganicchemistry.comadichemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. adichemistry.com DIBAL-H coordinates to the nitrile nitrogen, followed by an intramolecular hydride transfer to the carbon, forming an aluminum-imine complex. This intermediate is stable at low temperatures but is readily hydrolyzed upon aqueous workup to yield the aldehyde. masterorganicchemistry.com

Reduction to Amines : Complete reduction of the nitrile group to a primary amine (R-CN → R-CH₂NH₂) can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the delivery of two hydride equivalents to the nitrile carbon. libretexts.org The initial hydride addition forms an imine anion, which is then reduced further by a second hydride to a dianion intermediate. Subsequent quenching with water protonates the nitrogen to give the primary amine. libretexts.org

Alternatively, catalytic hydrogenation (e.g., using H₂ gas with a Raney nickel or palladium catalyst) is an effective and industrially important method for the reduction of nitriles to primary amines.

| Desired Product | Reagent | Typical Conditions | Intermediate |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or THF, -78 °C, then H₃O⁺ workup | Aluminum-imine complex |

| Primary Amine | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, then H₂O workup | Imine anion |

| Primary Amine | Catalytic Hydrogenation (H₂) | Raney Ni, Pd/C, or PtO₂ catalyst, heat, pressure | Imine |

Cycloaddition Reactions Involving the Nitrile

The nitrile functionality in this compound is a versatile group that can participate in various cycloaddition reactions. One of the most significant of these is the [3+2] cycloaddition with azides to form tetrazole rings. researchgate.net This reaction, often referred to as a type of Huisgen cycloaddition, provides a direct route to synthesizing 5-substituted tetrazoles, which are important scaffolds in medicinal chemistry due to their role as bioisosteres for carboxylic acids. youtube.comnih.gov

The reaction typically involves treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or a Brønsted acid catalyst. youtube.com The mechanism of this transformation is thought to proceed through the activation of the nitrile by the catalyst, followed by the nucleophilic attack of the azide anion. youtube.comnih.gov The resulting intermediate then undergoes cyclization to form the stable, aromatic tetrazole ring. nih.gov While sometimes described as a concerted process, computational studies suggest a stepwise mechanism involving an imidoyl azide intermediate may be more likely. researchgate.netnih.gov The reaction conditions can be optimized, and effective methods have been developed that utilize micellar media to achieve nearly quantitative yields, simplifying product isolation and reducing the need for expensive solvents. capes.gov.br

| Reactants | Catalyst/Conditions | Product | Reaction Type |

| Nitrile, Sodium Azide | Lewis Acid or Brønsted Acid (e.g., NH₄Cl), DMF, Heat | 5-substituted-1H-tetrazole | [3+2] Cycloaddition |

| Nitrile, Sodium Azide | Water-surfactant micellar media | 5-substituted-1H-tetrazole | [3+2] Cycloaddition |

This table illustrates common conditions for the synthesis of tetrazoles from nitriles via cycloaddition with azide.

Reactivity of the Aminomethyl Functionality

The aminomethyl group (-CH₂NH₂) is a key reactive center in this compound, providing a nucleophilic site for a variety of chemical transformations.

The primary amine of the aminomethyl group is nucleophilic and readily undergoes alkylation and acylation reactions.

Alkylation: N-alkylation can be achieved by reacting the compound with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The use of a base, such as potassium carbonate or cesium carbonate, is often employed to deprotonate the amine, increasing its nucleophilicity and facilitating the reaction. mdpi.com Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields for N-alkylation of related heterocyclic systems. mdpi.com

Acylation: The aminomethyl group can be readily acylated by treatment with acylating agents like acyl chlorides or acid anhydrides. semanticscholar.org This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to neutralize the acid byproduct (e.g., HCl) formed during the reaction. semanticscholar.org The acylation introduces an amide functionality, which can be useful for installing protecting groups or for building more complex molecular architectures. The existence of a commercially available tert-butyl carbamate (B1207046) (Boc) protected form of 5-(aminomethyl)-2-bromopyridine, namely tert-butyl ((6-bromopyridin-3-yl)methyl)carbamate, serves as a practical example of the successful acylation of this aminomethyl group. frontierspecialtychemicals.com

| Reaction Type | Reagent | Base | Product Functional Group |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or Cs₂CO₃ | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine (NEt₃) or DIPEA | Amide |

| N-Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Triethylamine (NEt₃) or DIPEA | Amide |

This table summarizes typical reagents and conditions for the N-alkylation and N-acylation of primary amines.

The aminomethyl group, in conjunction with the adjacent pyridine ring, serves as a valuable building block for the synthesis of fused heterocyclic systems. Specifically, it can be utilized in cyclocondensation reactions to form imidazopyridines, a class of compounds with significant interest in medicinal chemistry. rsc.orgnih.govsemanticscholar.org

A common strategy involves the reaction of 2-(aminomethyl)pyridine derivatives with various electrophilic partners. For instance, a method has been developed for the synthesis of imidazo[1,5-a]pyridines via the cyclization of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in a polyphosphoric acid medium. nih.gov Another efficient, one-pot method involves the iodine-mediated reaction of 2-(aminomethyl)pyridines with benzaldehydes and thiols to produce substituted imidazo[1,5-a]pyridines. mdpi.com These reactions demonstrate the utility of the aminomethyl group as a key nucleophile in constructing a new five-membered imidazole (B134444) ring fused to the parent pyridine core. airo.co.in

| Starting Material | Reagents | Product |

| 2-(aminomethyl)pyridine | Nitroalkane, Polyphosphoric Acid | Imidazo[1,5-a]pyridine |

| 2-(aminomethyl)pyridine | Benzaldehyde, Thiophenol, Iodine | 1-Thio-substituted-imidazo[1,5-a]pyridine |

This table presents examples of synthetic routes to fused imidazopyridine systems starting from aminomethylpyridine precursors.

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for transition metal complexes. The most likely coordination points are the pyridine ring nitrogen and the nitrogen atom of the exocyclic aminomethyl group. sciencenet.cn Pyridine and its derivatives are well-known to act as effective ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. researchgate.net

The aminomethyl group can participate in chelation with the pyridine nitrogen to form a stable five-membered ring with a metal center. This bidentate coordination mode is common for ligands such as 2-(aminomethyl)pyridine. sciencenet.cn The resulting metal complexes can exhibit diverse geometries and properties depending on the metal ion, other co-ligands, and the reaction conditions. For example, studies on aminopyrimidine derivatives, which are structurally related, show that the exocyclic amino group is involved in complex formation. mdpi.com The electronic properties of the pyridine ring, influenced by the bromo and cyano substituents, will also play a crucial role in the stability and reactivity of the resulting metal complexes.

Investigating Reaction Mechanisms and Intermediates

Understanding the pathways and transient species involved in the reactions of this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Spectroscopic techniques are indispensable tools for elucidating reaction mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is highly effective for monitoring the progress of a reaction in real-time or through analysis of quenched aliquots. nih.gov

For a reaction involving this compound, ¹H NMR spectroscopy can be used to track the disappearance of signals corresponding to the starting material and the concurrent appearance of new signals corresponding to the product(s). For example, in an N-acylation reaction, one would expect to see a downfield shift of the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom and the appearance of a new N-H proton signal characteristic of an amide. Comparing the ¹H NMR spectrum of a related compound, 2-amino-5-bromo-nicotinonitrile, shows distinct aromatic proton signals that would be expected to shift upon reaction at one of the functional groups. chemicalbook.com

Infrared (IR) spectroscopy is another valuable tool for tracking the transformation of functional groups. For instance, in the cycloaddition of an azide to the nitrile group, the characteristic nitrile stretch (around 2220-2260 cm⁻¹) would disappear, while new stretches corresponding to the tetrazole ring would emerge. Similarly, during acylation of the amine, the N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) would be replaced by the characteristic N-H and C=O (amide I band) stretches of the resulting amide. By analyzing spectroscopic data from reacting mixtures, intermediates can sometimes be detected, and kinetic information can be gathered to support a proposed reaction mechanism. rsc.org

Isolation and Characterization of Transient Species

The study of transient species is crucial for a comprehensive understanding of the reaction mechanisms of this compound. While direct experimental isolation and characterization of transient intermediates for this specific molecule are not extensively documented in the current body of scientific literature, plausible transient species can be postulated based on the known reactivity of analogous 2-bromopyridines and the electronic influence of the aminomethyl and cyano substituents. libretexts.orgmsu.edumasterorganicchemistry.com Mechanistic investigations into related compounds suggest that reactions involving this compound could proceed through intermediates such as pyridyl radicals or pyridynes (heterocyclic arynes). acs.orgnih.govsigmaaldrich.comwikipedia.orgtcichemicals.com

Pyridyl Radical Intermediates:

Homolytic cleavage of the carbon-bromine bond, potentially initiated by photochemical methods or radical initiators, could lead to the formation of a 5-(aminomethyl)-3-cyano-2-pyridyl radical. nih.govresearchgate.net The aminomethyl group at the 5-position is an electron-donating group, which can stabilize the radical through resonance, while the electron-withdrawing cyano group at the 3-position would influence the electron density distribution on the aromatic ring. libretexts.orgmasterorganicchemistry.com

The characterization of such a transient radical species would likely rely on spectroscopic techniques. Electron Spin Resonance (ESR) spectroscopy is a powerful tool for the direct detection and characterization of radical species, providing information about the electronic environment of the unpaired electron. acs.org In a hypothetical ESR spectrum of the 5-(aminomethyl)-3-cyano-2-pyridyl radical, the hyperfine coupling constants would provide insight into the interaction of the unpaired electron with the nitrogen and hydrogen nuclei of the molecule.

Illustrative Hypothetical ESR Data for 5-(aminomethyl)-3-cyano-2-pyridyl Radical

| Parameter | Hypothetical Value |

| g-factor | ~2.003 |

| Hyperfine Coupling Constant (aN, pyridyl N) | 1.0 - 1.5 mT |

| Hyperfine Coupling Constant (aH, aminomethyl CH2) | 0.3 - 0.6 mT |

| Hyperfine Coupling Constant (aH, ring protons) | 0.1 - 0.4 mT |

Note: These values are illustrative and based on typical data for pyridyl radicals. Actual experimental values may vary.

Low-temperature matrix isolation techniques could be employed to trap the radical intermediate, allowing for its characterization by other spectroscopic methods such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. acs.org

Pyridyne Intermediates:

The presence of a bromine atom at the 2-position suggests the possibility of forming a 5-(aminomethyl)-3-cyano-2,3-pyridyne intermediate under strong basic conditions. sigmaaldrich.comtcichemicals.comsigmaaldrich.com This highly reactive species would be generated through a dehydrohalogenation mechanism. The formation of such a strained triple bond within the pyridine ring would render it highly susceptible to nucleophilic attack or cycloaddition reactions. wikipedia.org

The direct isolation of a pyridyne is extremely challenging due to its high reactivity. wikipedia.org Characterization is typically achieved through trapping experiments. By conducting the reaction in the presence of a trapping agent, such as furan (B31954) or anthracene, a stable cycloadduct is formed. wikipedia.org The structure of this adduct can then be determined using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which indirectly confirms the presence of the pyridyne intermediate.

Hypothetical Trapping Experiment of 5-(aminomethyl)-3-cyano-2,3-pyridyne with Furan

| Reactants | Trapping Agent | Expected Product |

| This compound, Strong Base (e.g., n-butyllithium) | Furan | Cycloadduct of furan and the pyridyne |

The isolation and full characterization of the resulting cycloadduct would provide strong evidence for the transient existence of the 5-(aminomethyl)-3-cyano-2,3-pyridyne. Further mechanistic studies, including isotopic labeling and computational modeling, would be invaluable in definitively elucidating the role of these and other potential transient species in the rich and complex reactivity of this compound.

Applications of 5 Aminomethyl 2 Bromonicotinonitrile in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The unique structural features of 5-(Aminomethyl)-2-bromonicotinonitrile make it an ideal starting material for the synthesis of a wide range of complex organic molecules. Its ability to undergo sequential and chemoselective reactions at its three functional groups allows for the systematic construction of intricate molecular frameworks.

The trifunctional nature of this compound is particularly advantageous for the synthesis of polyheterocyclic systems. The strategic arrangement of the bromo, cyano, and aminomethyl groups allows for the stepwise construction of fused and bridged heterocyclic scaffolds. For instance, the aminomethyl group can be acylated or alkylated, followed by an intramolecular cyclization involving the nitrile group to form a new heterocyclic ring. Subsequently, the bromo substituent can be utilized in a palladium-catalyzed cross-coupling reaction to introduce another heterocyclic moiety, leading to the formation of complex polyheterocyclic structures.

| Reaction Type | Reagents and Conditions | Resulting Heterocyclic System |

| Intramolecular Cyclization | Acid or Base Catalysis, Heat | Fused Pyridopyrimidines |

| Tandem Acylation/Cyclization | Acyl Halides, Base | Dihydropyridooxazinones |

| Cross-Coupling/Annulation | Heteroarylboronic acids, Pd catalyst, then intramolecular reaction | Fused Nicotinonitrile Derivatives |

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. This compound serves as an excellent platform for the synthesis of nicotinonitrile-based hybrid molecules. The aminomethyl group can be readily coupled with various bioactive carboxylic acids or sulfonyl chlorides to form amide or sulfonamide linkages. The bromo group can then be subjected to Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce another pharmacophoric unit. This modular approach allows for the rapid generation of a library of hybrid molecules with diverse biological activities.

The three distinct functional groups of this compound offer multiple points for peripheral modifications, enabling extensive scaffold diversification. The aminomethyl group can be transformed into a wide range of other functionalities, such as amides, sulfonamides, ureas, and thioureas. The nitrile group can be hydrolyzed to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives. The bromine atom can be replaced by a variety of substituents using transition-metal-catalyzed cross-coupling reactions. This ability to systematically modify the periphery of the molecule is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

| Functional Group | Modification Reaction | Resulting Functionality |

| Aminomethyl | Acylation | Amide |

| Aminomethyl | Sulfonylation | Sulfonamide |

| Nitrile | Hydrolysis | Carboxylic Acid |

| Bromo | Suzuki Coupling | Aryl/Heteroaryl |

| Bromo | Sonogashira Coupling | Alkynyl |

Role in the Elaboration of Pyridine-Containing Architectures

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, and this compound provides a valuable entry point for the synthesis of novel pyridine-containing architectures.

The reactivity of the nitrile and bromo groups of this compound can be harnessed to construct fused ring systems. For example, reaction with a bifunctional nucleophile can lead to a tandem reaction where the nucleophile first displaces the bromine atom and then undergoes cyclization with the nitrile group to form a fused bicyclic system. Such strategies are instrumental in the synthesis of novel heterocyclic scaffolds with potential applications in materials science and medicinal chemistry.

Beyond its use in building complex systems, this compound is a key intermediate for the preparation of a wide array of functionalized pyridine derivatives. The bromo group can be readily displaced by various nucleophiles or used in cross-coupling reactions to introduce diverse substituents at the 2-position. The aminomethyl group can be protected and the nitrile group can be reduced to an aminomethyl group, leading to di-functionalized pyridine derivatives. These transformations provide access to a broad chemical space of substituted pyridines that are otherwise difficult to synthesize.

Development of Chemical Probes and Tools

The strategic placement of reactive functional groups on the pyridine ring of this compound makes it a valuable scaffold for the development of specialized chemical probes and tools. The presence of the aminomethyl, bromo, and nitrile moieties allows for a variety of chemical modifications, enabling the synthesis of tailored molecules for investigating biological processes and creating novel materials.

Synthesis of Labeled Compounds for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the path of molecules through chemical reactions and biological pathways. By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N) or a radioactive isotope (e.g., ¹⁴C or ³H), researchers can follow the fate of the labeled molecule using techniques like mass spectrometry, NMR spectroscopy, or scintillation counting.

While direct studies on the isotopic labeling of this compound are not extensively documented in publicly available literature, its structure lends itself to the introduction of isotopic labels at several key positions. The aminomethyl group is a particularly attractive site for isotopic labeling. For instance, the use of isotopically labeled precursors in the synthesis of the aminomethyl group can provide molecules with labels at the carbon or nitrogen atom.

These labeled variants of this compound can serve as valuable probes in mechanistic studies. For example, if this compound is used as a building block in the synthesis of a more complex molecule, a labeled version would allow chemists to unequivocally determine how it is incorporated into the final product and to elucidate the reaction mechanism.

Interactive Table: Potential Isotopic Labeling of the Aminomethyl Group

| Labeled Position | Isotope | Potential Application in Mechanistic Studies |

| Aminomethyl Carbon | ¹³C, ¹⁴C | Tracing the carbon skeleton in multi-step syntheses. |

| Amino Nitrogen | ¹⁵N | Investigating reactions involving the amino group, such as amide bond formation or nucleophilic substitution. |

| Methyl Protons | ²H (D), ³H (T) | Studying kinetic isotope effects to probe reaction mechanisms. |

Precursors for Material Science Applications

The unique combination of functional groups in this compound makes it a promising precursor for the synthesis of advanced materials with tailored electronic, optical, or structural properties. The pyridine core is a common motif in functional organic materials, and the bromo, cyano, and aminomethyl substituents offer versatile handles for polymerization and molecular assembly.

The bromo group at the 2-position is particularly useful for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the construction of conjugated polymers and oligomers. Such materials are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The nitrile group can be involved in a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. These modifications can be used to tune the properties of the resulting materials or to introduce new functionalities.

The aminomethyl group provides a site for derivatization, for example, through acylation or by serving as a coordination site for metal ions. This makes this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis.

Interactive Table: Potential Material Science Applications Based on Functional Groups

| Functional Group | Potential Reaction | Resulting Material Type | Potential Application |

| 2-Bromo | Cross-coupling (e.g., Suzuki, Stille) | Conjugated Polymers/Oligomers | Organic Electronics (OLEDs, OPVs) |

| 3-Cyano | Cyclotrimerization | Triazine-based Polymers | Porous Organic Polymers |

| 5-(Aminomethyl) | Amide formation with diacyl chlorides | Polyamides | High-performance polymers |

| Pyridine Nitrogen and Amino Group | Coordination to metal ions | Metal-Organic Frameworks (MOFs) | Gas storage, Catalysis |

While the exploration of this compound in material science is an emerging area, its chemical versatility suggests a high potential for its use as a building block in the creation of a wide range of functional materials.

Structure Activity Relationship Sar Principles in 5 Aminomethyl 2 Bromonicotinonitrile Derivatives

Impact of Substituent Position on Chemical Properties and Reactivity

For instance, in 2-oxonicotinonitrile derivatives, the nature of the substituent at the fourth position of the pyridine (B92270) system has been shown to have a marked effect on photophysical characteristics. nih.gov The introduction of an electron-withdrawing group, such as a cyano group, can lead to a significant increase in the fluorescence quantum yield. nih.gov Conversely, placing an electron-donating group at the same position can cause a sharp decrease in the efficiency of the radiative process. nih.gov

Role of the Bromine Atom in Modulating Molecular Interactions

The bromine atom at the 2-position of the nicotinonitrile ring plays a crucial role in modulating molecular interactions through a phenomenon known as halogen bonding. Unlike the more commonly known hydrogen bond, a halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species. nih.gov This occurs due to an anisotropy in the electron density distribution around the bromine atom when it is bonded to an electron-withdrawing group, such as the pyridine ring. nih.gov This creates a region of positive electrostatic potential, often referred to as a "σ-hole," on the side of the bromine atom opposite to the C-Br bond. nih.gov

This positive σ-hole can then interact favorably with nucleophilic or electron-rich species, such as oxygen or nitrogen atoms in other molecules. nih.gov The strength of these halogen bonds increases with the size of the halogen atom, making bromine a more effective halogen bond donor than chlorine. nih.gov These interactions are directional, preferring a linear C-Br···B arrangement, where B is the halogen bond acceptor. nih.gov

Influence of the Aminomethyl Group on Molecular Architecture and Functionality

The aminomethyl group at the 5-position is a key functional group that significantly influences the molecular architecture and functionality of 5-(Aminomethyl)-2-bromonicotinonitrile derivatives. This group consists of a primary amine (-NH2) attached to a methyl group (-CH2-), which is then connected to the pyridine ring.

The primary amine is a versatile functional group that can act as both a hydrogen bond donor and acceptor. This allows it to form multiple hydrogen bonds with surrounding molecules, which can be critical for molecular recognition and binding to biological targets. The flexibility of the methyl linker allows the amino group to orient itself in various conformations to optimize these interactions.

Furthermore, the basic nature of the amino group means it can be protonated under physiological conditions, forming a positively charged ammonium (B1175870) ion. This positive charge can engage in strong electrostatic interactions, such as salt bridges, with negatively charged residues like carboxylate groups in proteins. This can significantly enhance the binding affinity of the molecule.

Electronic and Steric Effects of the Nitrile Group in Derivative Design

The nitrile group (-C≡N) at the 3-position of the pyridine ring exerts significant electronic and steric effects that are fundamental in the design of this compound derivatives. nih.gov

Electronic Effects:

The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This has several important consequences:

Modulation of Aromatic Ring Electronics: It reduces the electron density of the pyridine ring, influencing its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a hydrogen bond acceptor, forming non-covalent interactions that can be crucial for molecular recognition. nih.gov

Steric Effects:

The nitrile group is linear and relatively small in size. nih.gov This minimal steric profile allows it to fit into constrained binding pockets where larger functional groups might not be accommodated. nih.gov This feature makes it a valuable functional group in drug design, where precise fitting into a target's active site is often required for potency. nih.gov

Theoretical and Computational Investigations of 5 Aminomethyl 2 Bromonicotinonitrile

Quantum Chemical Studies on Electronic Structure and Reactivity

Currently, there are no published quantum chemical studies that specifically detail the electronic structure and reactivity of 5-(Aminomethyl)-2-bromonicotinonitrile. Such studies, often employing Density Functional Theory (DFT), are crucial for understanding the fundamental properties of a molecule. Future research in this area would likely involve:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbital (FMO) Analysis: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict regions of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to identify sites susceptible to electrostatic interactions.

Calculation of Reactivity Descriptors: Quantifying global and local reactivity through parameters such as chemical hardness, softness, and Fukui functions.

A hypothetical data table summarizing potential results from such a study is presented below.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

Computational Modeling of Reaction Mechanisms and Transition States

No computational studies modeling the reaction mechanisms and transition states involving this compound have been reported. This type of investigation is vital for understanding how the molecule participates in chemical reactions, predicting reaction pathways, and determining reaction rates. Future computational work could explore:

Reaction Coordinate Scanning: Mapping the energy profile of a reaction to identify transition states and intermediates.

Transition State Optimization: Precisely locating the geometry of the highest energy point along the reaction pathway.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that a found transition state connects the desired reactants and products.

Docking Studies and Ligand-Receptor Interaction Prediction

There is a current absence of molecular docking studies investigating the potential binding of this compound to any specific biological targets. Docking simulations are instrumental in drug discovery for predicting the binding affinity and orientation of a small molecule within the active site of a protein. A typical workflow for future docking studies would involve:

Preparation of the Ligand and Receptor: Building and optimizing the 3D structures of this compound and the target protein.

Grid Box Generation: Defining the search space for the docking simulation within the receptor's binding site.

Molecular Docking and Scoring: Using algorithms to predict the most favorable binding poses and estimate the binding energy.

Table 2: Illustrative Docking Study Results for this compound with a Hypothetical Kinase

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Binding Affinity | -8.2 kcal/mol | Predicted strength of the ligand-receptor interaction |

| Interacting Residues | LYS78, GLU95, PHE150 | Key amino acids in the binding site involved in interactions |

Conformation Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility of a molecule and its behavior over time in a simulated biological environment. To date, no such studies have been published for this compound. Future research in this domain would be valuable for:

Exploring Conformational Landscapes: Identifying the different low-energy shapes (conformers) the molecule can adopt.

Simulating Dynamic Behavior: Observing the movement and interactions of the molecule in solution or when bound to a receptor.

Calculating Binding Free Energies: Employing methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity by accounting for solvent effects and molecular flexibility.

Future Perspectives and Emerging Research Avenues

Novel Synthetic Methodologies and Sustainable Approaches

The development of efficient and environmentally benign synthetic routes to 5-(Aminomethyl)-2-bromonicotinonitrile and its derivatives is a key area of future research. Current synthetic strategies for related brominated pyridines often involve multi-step processes that may utilize harsh reagents. heteroletters.orgchemicalbook.com Future methodologies are expected to focus on greener and more atom-economical approaches.

One promising avenue is the use of late-stage C-H activation techniques to introduce the aminomethyl or cyano groups directly onto a pre-functionalized 2-bromopyridine (B144113) core. This would significantly shorten the synthetic sequence and reduce waste. Furthermore, the exploration of flow chemistry for the synthesis of this compound could offer improved safety, scalability, and product consistency.

Sustainable approaches could also involve the use of biocatalysis. Engineered enzymes could potentially catalyze the selective bromination or amination of a suitable pyridine (B92270) precursor under mild conditions, offering a highly efficient and environmentally friendly alternative to traditional chemical methods.

| Synthetic Approach | Precursor | Key Transformation | Potential Advantages |

| C-H Activation | 2-Bromonicotinic acid derivative | Direct amination/cyanation | Reduced step count, increased efficiency |

| Flow Chemistry | Substituted pyridine | Continuous reaction | Improved safety, scalability, and control |

| Biocatalysis | Pyridine precursor | Enzymatic bromination/amination | High selectivity, mild conditions, sustainability |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely dictated by the interplay of its three functional groups: the bromo substituent, the nitrile group, and the aminomethyl group. While the individual reactivity of these groups is well-understood, their combined influence within this specific molecular architecture presents opportunities for discovering novel chemical transformations.

Future research will likely focus on the selective functionalization of the molecule. For instance, the bromine atom at the 2-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents, leading to diverse molecular scaffolds. The aminomethyl group can be readily acylated, alkylated, or used in the formation of Schiff bases and other nitrogen-containing heterocycles. nih.gov

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions. The selective transformation of one functional group in the presence of the others will be a key challenge and a focus of future studies.

Advanced Applications in Complex Molecular Assembly

The trifunctional nature of this compound makes it an ideal building block for the construction of complex molecular architectures, including macrocycles and polymers. The aminomethyl group and the bromo substituent provide two orthogonal points for functionalization, allowing for the stepwise or one-pot synthesis of intricate structures.

For example, the compound could be used as a monomer in the synthesis of novel polyamides or polyimines through polymerization involving the aminomethyl group. The bromo substituent could then be used for post-polymerization modification, allowing for the tuning of the polymer's properties.

In the realm of supramolecular chemistry, the pyridine nitrogen and the aminomethyl group can act as hydrogen bond donors and acceptors, respectively, enabling the formation of self-assembled structures. The bromo and nitrile groups can be further functionalized to introduce additional recognition sites, leading to the creation of complex and functional supramolecular assemblies.

Interdisciplinary Research with Materials Science and Chemical Biology

The unique electronic and structural properties of this compound and its derivatives suggest potential applications in materials science and chemical biology.

In materials science, the incorporation of this compound into organic light-emitting diodes (OLEDs) or other organic electronic devices could be explored. The electron-withdrawing nitrile group and the pyridine ring can impart desirable electronic properties, while the aminomethyl group provides a handle for attachment to other molecules or surfaces. The synthesis of related N-Boc protected aminomethyl bromopyridines has been noted in the context of materials for organic electronics. frontierspecialtychemicals.com

In chemical biology, this compound could serve as a scaffold for the development of novel bioactive molecules. The pyridine core is a common motif in many pharmaceuticals. frontierspecialtychemicals.com The ability to functionalize the molecule at three different positions allows for the creation of diverse libraries of compounds for screening against various biological targets. For instance, related aminomethyl-substituted nucleosides have shown inhibitory activity against cancer cell lines and viruses. nih.gov

| Field | Potential Application | Rationale |

| Materials Science | Organic Electronics (e.g., OLEDs) | Tunable electronic properties from the pyridine and nitrile groups. |

| Chemical Biology | Drug Discovery Scaffold | The pyridine core is a known pharmacophore; multiple points for diversification. |

| Supramolecular Chemistry | Self-Assembled Materials | Hydrogen bonding capabilities of the pyridine and aminomethyl groups. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.